
去甲肾上腺素
作用机制
去甲肾上腺素通过与各种组织中的肾上腺素能受体(α 受体和 β 受体)结合来发挥作用。这种结合引发一系列细胞内事件,导致血管收缩、心率加快和葡萄糖释放增强。 主要的分子靶点包括 α1、α2、β1 和 β2 肾上腺素能受体 .
类似化合物:
去甲肾上腺素的独特性: 去甲肾上腺素在神经递质和激素的双重作用中是独一无二的,对中枢神经系统和周围组织都有重大影响。 它能够调节 α 和 β 肾上腺素能受体,使其具有不同的生理效应,使其成为人体应激反应的关键组成部分 .
科学研究应用
去甲肾上腺素在科学研究中具有广泛的应用:
化学: 用作研究儿茶酚胺化学和反应的模型化合物。
生物学: 研究其在神经传递和神经调节中的作用。
医学: 用于治疗低血压和心脏骤停。它还在精神疾病(如抑郁症和焦虑症)中发挥作用的研究中。
工业: 用于合成药物以及作为生化试剂 .
生化分析
Biochemical Properties
Norepinephrine interacts with various enzymes, proteins, and other biomolecules. It is synthesized indirectly from the essential amino acid phenylalanine or the non-essential amino acid tyrosine . The direct precursor of norepinephrine is dopamine, which is synthesized from L-DOPA . Norepinephrine exerts its effects by binding to α- and β-adrenergic receptors in different tissues . It triggers vasoconstriction (narrowing of blood vessels), which increases blood pressure .
Cellular Effects
Norepinephrine has profound effects on various types of cells and cellular processes. In the brain, norepinephrine increases arousal and alertness, promotes vigilance, enhances formation and retrieval of memory, and focuses attention . It also increases restlessness and anxiety . In the rest of the body, norepinephrine influences cell function by increasing heart rate and blood pressure, triggering the release of glucose from energy stores, increasing blood flow to skeletal muscle, reducing blood flow to the gastrointestinal system, and inhibiting voiding of the bladder and gastrointestinal motility .
Molecular Mechanism
Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors. It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors . Norepinephrine is synthesized from tyrosine as a precursor, and packed into synaptic vesicles. It performs its action by being released into the synaptic cleft, where it acts on adrenergic receptors, followed by the signal termination, either by degradation of norepinephrine, or by uptake by surrounding cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of norepinephrine can change over time. For instance, norepinephrine can influence neuronal activity at a local scale within the cortex . Also, norepinephrine release is lowest during sleep, rises during wakefulness, and reaches much higher levels during situations of stress or danger .
Dosage Effects in Animal Models
The effects of norepinephrine can vary with different dosages in animal models. For example, in dogs anesthetized with isoflurane, norepinephrine increased mean arterial pressure by increasing the cardiac output . At higher dosages, heart rate also contributed to an increase in cardiac output .
Metabolic Pathways
Norepinephrine is involved in several metabolic pathways. The metabolic pathway for norepinephrine is: Phenylalanine → Tyrosine → L-DOPA → Dopamine → Norepinephrine . Norepinephrine activity is efficiently terminated through inactivation by the enzymes catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), by reuptake into nerve endings, or by diffusion from binding sites .
Transport and Distribution
Norepinephrine is transported and distributed within cells and tissues by the norepinephrine transporter (NET), a protein that is responsible for the sodium-chloride (Na+/Cl−)-dependent reuptake of extracellular norepinephrine . NET is a monoamine transporter and is responsible for the reuptake of norepinephrine, which is essential in regulating concentrations in the synaptic cleft .
Subcellular Localization
Norepinephrine is localized in various subcellular compartments. Studies have shown that norepinephrine activates β1-adrenergic receptors localized to the inner nuclear membrane in cortical astrocytes . Moreover, the norepinephrine transporter (NET) is localized in presynaptic membranes in a manner that can take advantage of regulatory processes targeting lipid raft subdomains .
准备方法
合成路线和反应条件: 去甲肾上腺素可以从氨基酸酪氨酸合成。该过程涉及几个步骤:
酪氨酸的羟基化: 酪氨酸在酪氨酸羟化酶的作用下转化为 L-多巴。
L-多巴的脱羧: 然后,L-多巴在芳香族 L-氨基酸脱羧酶的作用下脱羧为多巴胺。
多巴胺的羟基化: 最后,多巴胺在多巴胺 β-单加氧酶的作用下羟基化为去甲肾上腺素.
工业生产方法: 在工业环境中,去甲肾上腺素通常通过化学合成生产,涉及上述步骤,并严格控制反应条件以确保高纯度和高产率。 该过程通常涉及使用催化剂和特定的反应环境来优化生产 .
化学反应分析
反应类型: 去甲肾上腺素会发生各种化学反应,包括:
氧化: 去甲肾上腺素可以被氧化形成肾上腺素色和其它衍生物。
还原: 它可以被还原形成二羟基化化合物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 经常使用酰氯和酸酐等试剂
主要产物:
氧化产物: 肾上腺素色和其它醌类衍生物。
还原产物: 二羟基化去甲肾上腺素。
取代产物: 各种酰化和烷基化衍生物
相似化合物的比较
Epinephrine (Adrenaline): Similar in structure but has a methyl group attached to the amine group. .
Dopamine: A precursor to norepinephrine, it primarily affects dopaminergic receptors and has different physiological roles, including motor control and reward pathways
Uniqueness of Norepinephrine: Norepinephrine is unique in its dual role as a neurotransmitter and hormone, with significant effects on both the central nervous system and peripheral tissues. Its ability to modulate both α and β adrenergic receptors allows it to have diverse physiological effects, making it a critical component of the body’s stress response .
属性
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLSHLFXELFNJZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65277-62-5, 51-40-1 (l-tartrate (1:1)) | |
| Record name | Poly(norepinephrine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65277-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norepinephrine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023378 | |
| Record name | Norepinephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water, ethanol, diethyl ether; very soluble in alkali, dilute hydrochloric acid, 849 mg/mL | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors. It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of it's activity at the beta-adrenergic receptors., The pharmacological actions of norepinephrine and epinephrine have been extensively compared in vivo and in vitro. Both drugs are direct agonists on effector cells, and their actions differ mainly in the ratio of their effectiveness in stimulating alpha and beta2-receptors. They are approximately equipotent in stimulating beta1-receptors. Norepinephrine is a potent alpha agonist and has relatively little action on beta-2 receptors; however, it is somewhat less potent than epinephrine on the alpha receptors of most organs., During cold exposures there is an immediate release of catecholamines (e.g., norepinephrine, dopamine), which activate the sympathetic nervous system to reduce heat loss via peripheral vasoconstriction and shift substrate utilization toward fatty acid metabolism for heat production. | |
| Record name | Norepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00368 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Adrenaline, N-benzyl-1-phenylmethanamine, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, For more Impurities (Complete) data for Norepinephrine (7 total), please visit the HSDB record page. | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless microcrystals | |
CAS No. |
51-41-2 | |
| Record name | Noradrenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norepinephrine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00368 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | norepinephrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norepinephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norepinephrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOREPINEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W3ENH1CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C (decomposes), 145.2 - 146.4 °C | |
| Record name | Norepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00368 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does norepinephrine interact with its target receptors?
A: Norepinephrine primarily interacts with adrenergic receptors, which are classified as α- and β-adrenergic receptors. These receptors are located on various cells and tissues throughout the body, including blood vessels, heart, lungs, and brain. [, , , , , , ]
Q2: What are the downstream effects of norepinephrine binding to α-adrenergic receptors?
A: Activation of α-adrenergic receptors by norepinephrine generally leads to vasoconstriction, which is the narrowing of blood vessels. This effect is primarily mediated by the α1-adrenergic receptor subtype. [, , , ]
Q3: How does norepinephrine affect the heart?
A: Norepinephrine binding to β1-adrenergic receptors on the heart increases heart rate (chronotropic effect) and the force of contraction (inotropic effect). [, , , , , ]
Q4: Does norepinephrine interact with other signaling pathways in the body?
A: Yes, research suggests that norepinephrine can interact with other signaling pathways, such as those involving adenosine and nitric oxide. [, , , ] For instance, in the rat mesentery, norepinephrine-induced vasoconstriction is modulated by Tissue Nonspecific Alkaline Phosphatase (TNAP). [] Additionally, bradykinin can inhibit the release of norepinephrine from sympathetic nerves partly by stimulating the production of nitric oxide. []
Q5: What is the molecular formula and weight of norepinephrine?
A5: The molecular formula of norepinephrine is C8H11NO3, and its molecular weight is 169.18 g/mol.
Q6: Is there any spectroscopic data available for norepinephrine?
A: While specific spectroscopic data wasn't detailed in the provided research, various analytical methods are used to characterize and quantify norepinephrine, including radioenzymatic assays and high-performance liquid chromatography. [, , ]
Q7: Does norepinephrine exhibit any catalytic properties?
A: Norepinephrine itself is not known to possess catalytic properties. Its biological actions stem from its role as a neurotransmitter and hormone, binding to and activating specific receptors. []
Q8: Have computational methods been used to study norepinephrine?
A: While the provided research doesn't detail specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models can be developed to understand the relationship between the structure of norepinephrine analogs and their biological activity. []
Q9: How do structural modifications of norepinephrine affect its activity?
A: Modifications to the norepinephrine structure can significantly impact its receptor binding affinity, selectivity, and downstream effects. For example, substituting the hydroxyl group on the beta carbon can alter its activity at different adrenergic receptor subtypes. [, , ]
Q10: What are some formulation strategies to improve norepinephrine stability?
A: Common strategies involve controlling pH, adding antioxidants, and using protective packaging. While specific formulations weren't discussed in the research, they are crucial for ensuring the drug's efficacy and safety. []
Q11: What SHE regulations apply to norepinephrine handling and use?
A: Norepinephrine, as a potent pharmaceutical, falls under regulations concerning handling, storage, disposal, and occupational exposure limits. Specific regulations vary by country and region. []
Q12: How is norepinephrine metabolized in the body?
A: Norepinephrine is primarily metabolized by the enzymes catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). These enzymes break down norepinephrine into inactive metabolites that are then excreted in the urine. [, , ]
Q13: What is the half-life of norepinephrine in the circulation?
A: Norepinephrine has a relatively short half-life of approximately 2 minutes in the circulation. []
Q14: What in vivo models are used to study norepinephrine's effects?
A: Animal models, such as dogs and rats, are commonly used to study the cardiovascular effects of norepinephrine. For instance, dogs have been used to investigate the impact of norepinephrine on cardiac contractility and blood pressure. [, , , , ]
Q15: Are there known mechanisms of resistance to norepinephrine?
A: Resistance to norepinephrine can develop due to various factors, such as downregulation of adrenergic receptors, impaired receptor signaling, or altered drug metabolism. []
Q16: What are some potential adverse effects associated with norepinephrine?
A: While not the focus of this Q&A, it's important to note that norepinephrine, like any drug, can have adverse effects. These can include but are not limited to hypertension, tachycardia, and tissue necrosis with extravasation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


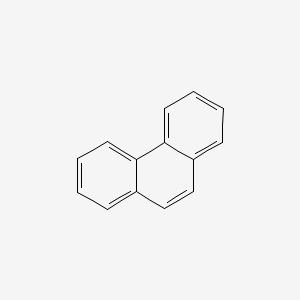




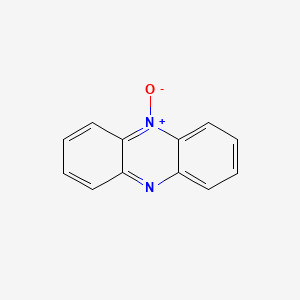


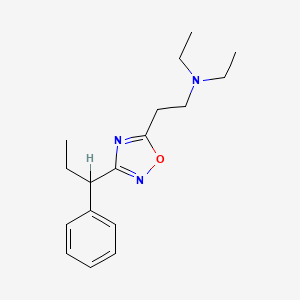
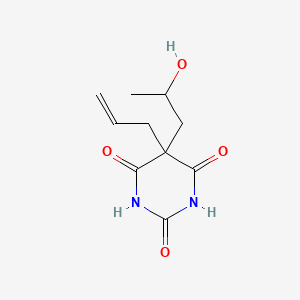
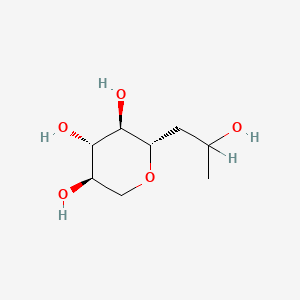

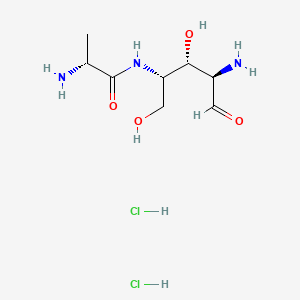
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride](/img/structure/B1679804.png)
